"chemical properties and structure of N-(n-Butyl)phosphoric triamide"
"chemical properties and structure of N-(n-Butyl)phosphoric triamide"
Introduction
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to N-(n-Butyl)thiophosphoric triamide (NBPT). It is important to note that while the topic requested was "N-(n-Butyl)phosphoric triamide," the vast majority of scientific literature and commercially available data pertains to its thiophosphoryl analog, N-(n-Butyl)thiophosphoric triamide (CAS Number: 94317-64-3).[1][2] This document will focus on the latter, a compound of significant interest in agricultural chemistry. NBPT is a well-established urease inhibitor used to improve the efficiency of urea-based fertilizers by slowing the conversion of urea to ammonia, thereby reducing nitrogen loss to the atmosphere.[3][4]
Chemical and Physical Properties
N-(n-Butyl)thiophosphoric triamide is a white crystalline solid at room temperature.[3][5] Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 94317-64-3 | [1][2] |
| Molecular Formula | C4H14N3PS | [1][2][6] |
| Molecular Weight | 167.21 g/mol | [1][2][6] |
| Melting Point | 54-60°C | [1][2][3][6] |
| Boiling Point | 277.4 ± 23.0 °C (Predicted) | [5][6] |
| Density | 1.171 ± 0.06 g/cm³ (Predicted) | [3][6] |
| Flash Point | 96°C | [3][6] |
| Vapor Pressure | 0.001-1.7 Pa at 25°C | [5][6] |
| Water Solubility | 4.3 g/L at 25°C | [7] |
| Solubility | Soluble in DMSO, methanol, dichloromethane, and ether | [8] |
| Appearance | White crystalline solid | [3][5] |
Molecular Structure
The molecular structure of N-(n-Butyl)thiophosphoric triamide consists of a central phosphorus atom tetrahedrally bonded to a sulfur atom, two unsubstituted amino groups (-NH2), and one n-butylamino group (-NH(CH2)3CH3).[9][10]
SMILES String: CCCCNP(=S)(N)N[2]
InChI Key: HEPPIYNOUFWEPP-UHFFFAOYSA-N[1]
A two-dimensional representation of the chemical structure is provided below:
Caption: 2D Chemical Structure of N-(n-Butyl)thiophosphoric triamide.
Experimental Protocols
Synthesis of N-(n-Butyl)thiophosphoric triamide
A common synthetic route for N-(n-Butyl)thiophosphoric triamide involves a two-step process starting from thiophosphoryl chloride.[11][12][13]
Step 1: Reaction of Thiophosphoryl Chloride with n-Butylamine
In this step, thiophosphoryl chloride is reacted with n-butylamine in the presence of an organic solvent and an acid scavenger, typically an aqueous solution of a mineral alkali like sodium hydroxide.[11][12] The reaction is generally carried out at low temperatures (-5 to 0°C).[11][12]
Step 2: Amination
The resulting intermediate from the first step is then reacted with ammonia to replace the remaining chlorine atoms with amino groups, yielding the final product, N-(n-Butyl)thiophosphoric triamide.[11][12] The product is then isolated through filtration, solvent recovery, and crystallization.[11]
A generalized workflow for the synthesis is depicted below:
Caption: General Synthesis Workflow for N-(n-Butyl)thiophosphoric triamide.
Purity and Analysis
The purity of the synthesized N-(n-Butyl)thiophosphoric triamide is typically determined using High-Performance Liquid Chromatography (HPLC).[1][11]
Mechanism of Action as a Urease Inhibitor
N-(n-Butyl)thiophosphoric triamide functions as a potent inhibitor of the enzyme urease.[3] Urease, which is prevalent in soil microorganisms, catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[4] This rapid conversion can lead to significant nitrogen loss through ammonia volatilization.[4]
NBPT, after application to the soil, is believed to be converted to its oxygen analog, N-(n-Butyl)phosphoric triamide (NBPA), which is the active inhibitor that binds to the nickel ions in the active site of the urease enzyme, thereby blocking its activity.[14] This inhibition slows down the rate of urea hydrolysis, allowing for a more gradual release of nitrogen that can be more effectively utilized by plants.[3][4]
The logical relationship of its action is illustrated below:
Caption: Mechanism of Action of NBPT as a Urease Inhibitor.
Applications in Drug Development
While the primary application of N-(n-Butyl)thiophosphoric triamide is in agriculture, the study of enzyme inhibitors has broad implications in drug development. The principles of designing molecules to specifically interact with and inhibit the active sites of enzymes are fundamental to the development of a wide range of therapeutics. Although there is no direct evidence of NBPT being used as a drug, its mechanism of action serves as a case study for the development of other enzyme inhibitors targeting metalloenzymes.
Safety and Toxicology
N-(n-Butyl)thiophosphoric triamide is of low acute oral and dermal toxicity. It is not a skin irritant or sensitizer but can cause severe eye irritation. Repeated high-dose exposure in animal studies has shown effects on the liver, kidneys, and nervous system. It is also suspected of damaging fertility or the unborn child.[15] Proper personal protective equipment should be used when handling this compound.[8]
This guide provides a foundational understanding of N-(n-Butyl)thiophosphoric triamide for researchers, scientists, and professionals in related fields. Further detailed studies are recommended for specific applications.
References
- 1. N-(n-Butyl)thiophosphoric triamide analytical standard 94317-64-3 [sigmaaldrich.com]
- 2. N-(n-Butyl)thiophosphoric triamide | 94317-64-3 | FB19477 [biosynth.com]
- 3. N-(n-Butyl)thiophosphoric triamide Supplier | 94317-64-3 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 4. mdpi.com [mdpi.com]
- 5. N-(n-Butyl)thiophosphoric triamide | 94317-64-3 [chemicalbook.com]
- 6. 94317-64-3 CAS MSDS (N-(n-Butyl)thiophosphoric triamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. aksci.com [aksci.com]
- 9. N-(n-Butyl)thiophosphoric triamide - Wikipedia [en.wikipedia.org]
- 10. N-(n-Butyl)thiophosphoric triamide (NBPT) - 94317-64-3 - Manufacturer India [valeshvarbiotech.com]
- 11. CN102746333A - Synthetic method of N-(n-butyl) thiophosphoric triamide - Google Patents [patents.google.com]
- 12. CN102746333B - Synthetic method of N-(n-butyl) thiophosphoric triamide - Google Patents [patents.google.com]
- 13. Synthetic method of N-(n-butyl) thiophosphoric triamide - Eureka | Patsnap [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. N-butylphosphorothioic triamide | C4H14N3PS | CID 93502 - PubChem [pubchem.ncbi.nlm.nih.gov]
